Welcome to the BenchChem Online Store!
molecular formula C14H10Cl2O2 B2849756 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone CAS No. 1126633-08-6

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Cat. No. B2849756
M. Wt: 281.13
InChI Key: BZNKJNBIZKGQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08916589B2

Procedure details

Obtained analogously to Example 74a) starting from 2-chloro-4-fluoracetophenone and 2-chlorophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][C:5]=1[Cl:11])=[O:3].[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19]>>[Cl:11][C:5]1[CH:6]=[C:7]([O:19][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[Cl:12])[CH:8]=[CH:9][C:4]=1[C:2](=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained analogously to Example 74a)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)OC1=C(C=CC=C1)Cl)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.